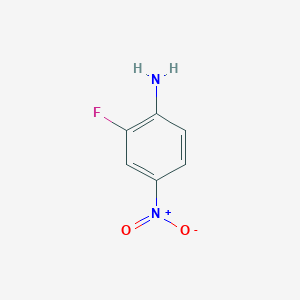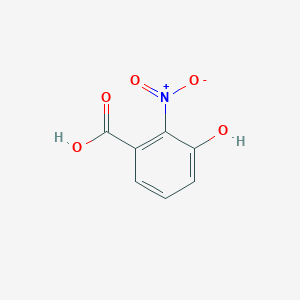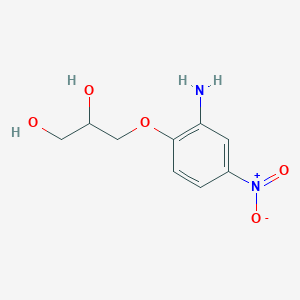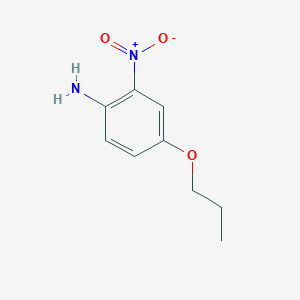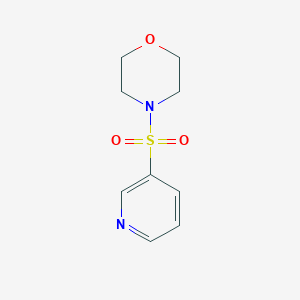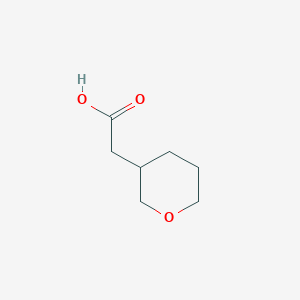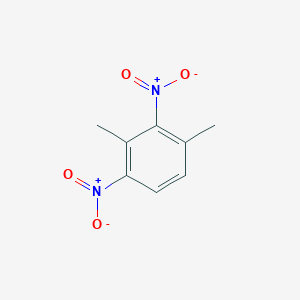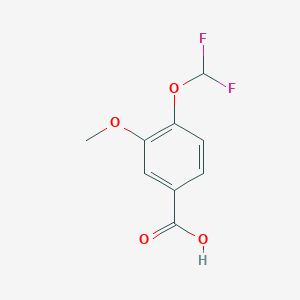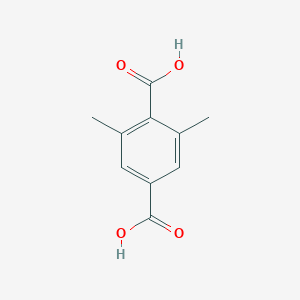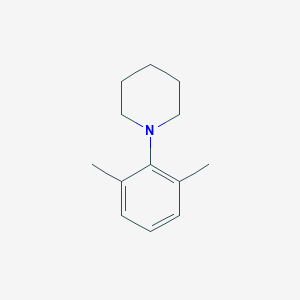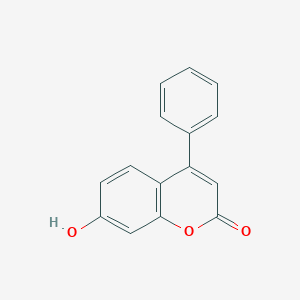
7-Hydroxy-4-phenylcoumarin
Overview
Description
7-Hydroxy-4-phenylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and this compound specifically has a hydroxyl group at the 7th position and a phenyl group at the 4th position. This compound is known for its potential therapeutic properties and its use in scientific research.
Mechanism of Action
Target of Action
Coumarin derivatives are known to interact with various biological targets, exhibiting a broad range of pharmacological properties . For instance, some coumarin derivatives have been found to exhibit anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some coumarin derivatives can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways, leading to downstream effects . For instance, some coumarin derivatives can inhibit the proliferation of breast cancer cells .
Biochemical Analysis
Biochemical Properties
7-Hydroxy-4-phenylcoumarin interacts with various biomolecules in biochemical reactions. This process enhances the water solubility of the compound, facilitating its excretion from the body .
Cellular Effects
This compound has been found to have significant effects on cellular processes. For instance, it has been reported to enhance apoptosis in tumor cells due to the arrest of the G2/M stage in the cell cycle
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. For instance, it has been suggested that the compound may inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase . This could potentially reverse resistance to some anticancer drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the compound has a melting point of 248-252 °C , indicating its stability under high temperatures
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, coumarin derivatives have been studied for their leishmanicidal activity in murine models
Metabolic Pathways
This compound is involved in various metabolic pathways. As mentioned earlier, it undergoes conjugation reactions in the liver, catalyzed by UDP-glucuronosyltransferases . This process is part of the compound’s metabolic pathway and contributes to its excretion from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-phenylcoumarin can be achieved through several methods, with the Pechmann condensation being one of the most common. This method involves the condensation of phenols with β-ketoesters in the presence of a catalyst, typically a Lewis acid. The reaction conditions often include heating the reactants under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: For industrial production, the Pechmann condensation can be optimized by using different catalysts and reaction conditions to increase yield and purity. The use of green chemistry approaches, such as microwave-assisted synthesis, has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-4-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring or the coumarin core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
7-Hydroxy-4-phenylcoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine: Research has shown its potential in anticancer, anti-inflammatory, and antimicrobial therapies.
Industry: It is used in the development of dyes, optical materials, and as a precursor for other bioactive compounds
Comparison with Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
4-Methyl-7-oxy-glucoside coumarin: Exhibits anticancer properties.
Dalbergin: A natural compound with antitumor and antibacterial activities.
Wedelolactone: Used in the treatment of liver diseases and septic shock
Uniqueness: 7-Hydroxy-4-phenylcoumarin stands out due to its specific substitution pattern, which imparts unique biological activities and fluorescence properties. Its phenyl group at the 4th position enhances its hydrophobic interactions, making it a valuable compound for studying enzyme inhibition and developing fluorescent probes .
Properties
IUPAC Name |
7-hydroxy-4-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-12-13(10-4-2-1-3-5-10)9-15(17)18-14(12)8-11/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJMJRRORVMRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418258 | |
| Record name | 7-Hydroxy-4-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-30-8 | |
| Record name | 7-Hydroxy-4-phenylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2555-30-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxy-4-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXY-4-PHENYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0487H6Q0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 7-hydroxy-4-phenylcoumarin in medicine?
A1: Research suggests that this compound derivatives exhibit promising in vitro activity against Leishmania amazonensis, the parasite responsible for leishmaniasis. Specifically, 7-O-prenylated and tetra-O-acetyl-β-D-glucopyranosyl derivatives were more potent than the unmodified this compound and demonstrated efficacy against both promastigote and amastigote forms of the parasite. [] This finding indicates the potential of this compound derivatives as lead compounds for developing novel leishmanicidal drugs.
Q2: How does the structure of this compound lend itself to modification for improved activity?
A2: The 7-hydroxy group and the phenyl ring of this compound are key sites for structural modifications. Researchers have successfully synthesized derivatives by introducing various substituents at the 7-hydroxy position, such as prenyl and tetra-O-acetyl-β-D-glucopyranosyl groups. [] These modifications have shown to impact the leishmanicidal activity. Additionally, the presence of hydroxyl groups allows for further derivatization through glycosylation, which has been achieved using biotransformation techniques with Catharanthus roseus cell cultures. [] These modifications highlight the versatility of this compound as a scaffold for developing new drug candidates.
Q3: Can you explain the process of biotransformation used to modify this compound and its significance?
A3: Biotransformation utilizes biological systems, like plant cell cultures, to modify chemical compounds. This technique has been successfully employed to glycosylate this compound. [, ] Researchers introduced this compound to Polygonum multiflorum hairy root cultures, resulting in the formation of 4-phenylcoumarin-7-O-β-D-glucopyranoside. [] Similarly, Catharanthus roseus cell cultures produced 4-phenylcoumarin-7-O-beta-D-glucopyranosyl (1 --> 6) beta-D-glucopyranoside. [] These glycosylated derivatives are valuable as they often possess improved water solubility and bioavailability compared to the parent compound, potentially enhancing their therapeutic applications.
Q4: What are the advantages of using transgenic hairy roots of Polygonum multiflorum for biotransformation?
A4: Transgenic hairy roots of Polygonum multiflorum offer a controlled and efficient platform for biotransformation. This system enables the production of specific enzymes responsible for glycosylation, leading to the synthesis of desired glycosylated derivatives of this compound. [] This approach provides a more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.
Q5: What spectroscopic techniques are used to characterize this compound and its derivatives?
A5: Researchers utilize various spectroscopic techniques like ¹H-NMR, ¹³C-NMR, HMBC, and ESI-MS to elucidate the structure of this compound and its derivatives. [, ] These methods provide detailed information on the connectivity and types of atoms within the molecule, confirming the successful synthesis of desired compounds and identifying any structural modifications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



